molecular formula C16H23N3O2 B2592032 3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034481-08-6

3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2592032
CAS No.: 2034481-08-6
M. Wt: 289.379
InChI Key: SGOZNIBTURMSNU-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a cyclopentyl group, a pyridazin-3-yloxy group, and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the pyridazin-3-yloxy intermediate. This intermediate can be synthesized through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyrrolidin-1-yl group is introduced through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to its combination of a cyclopentyl group, a pyridazin-3-yloxy group, and a pyrrolidin-1-yl group. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyclopentyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(8-7-13-4-1-2-5-13)19-11-9-14(12-19)21-15-6-3-10-17-18-15/h3,6,10,13-14H,1-2,4-5,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOZNIBTURMSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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